N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide

Medicinal chemistry ADME profiling Sulfonamide building blocks

N‑benzyl‑3‑(4‑fluorophenoxy)propane‑1‑sulfonamide is a synthetic alkyl‑sulfonamide bearing a 4‑fluorophenoxy tail and an N‑benzyl cap. It is primarily utilised as a chemical building block in medicinal‑chemistry campaigns that exploit the well‑established hydrogen‑bonding capacity and metabolic stability of the sulfonamide motif.

Molecular Formula C16H18FNO3S
Molecular Weight 323.38
CAS No. 946214-55-7
Cat. No. B3004302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide
CAS946214-55-7
Molecular FormulaC16H18FNO3S
Molecular Weight323.38
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F
InChIInChI=1S/C16H18FNO3S/c17-15-7-9-16(10-8-15)21-11-4-12-22(19,20)18-13-14-5-2-1-3-6-14/h1-3,5-10,18H,4,11-13H2
InChIKeyLOLLNSOPEQWLHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N‑benzyl‑3‑(4‑fluorophenoxy)propane‑1‑sulfonamide (946214‑55‑7) – Structural Identity & Baseline Profile


N‑benzyl‑3‑(4‑fluorophenoxy)propane‑1‑sulfonamide is a synthetic alkyl‑sulfonamide bearing a 4‑fluorophenoxy tail and an N‑benzyl cap [1]. It is primarily utilised as a chemical building block in medicinal‑chemistry campaigns that exploit the well‑established hydrogen‑bonding capacity and metabolic stability of the sulfonamide motif. The compound is distinct from simple benzenesulfonamides because the three‑carbon linker and the ether oxygen introduce conformational flexibility while the para‑fluorine atom on the phenoxy ring modulates electron density and lipophilicity [1]. No peer‑reviewed primary publication reporting its biological activity was identified in publicly indexed databases; therefore its baseline profile is defined by computationally derived physicochemical descriptors and vendor‑supplied identity/purity data.

Why Generic Substitution of N‑benzyl‑3‑(4‑fluorophenoxy)propane‑1‑sulfonamide Fails – Key Differentiation Drivers


The sulfonamide class is profoundly heterogeneous; even minor alterations to the N‑substituent or the alkyl‑spacer length can abolish target engagement, alter selectivity, or compromise synthetic utility. N‑benzyl‑3‑(4‑fluorophenoxy)propane‑1‑sulfonamide occupies a narrow chemical space where the specific combination of an N‑benzyl group, a three‑carbon propane linker, and a para‑fluorophenoxy terminus determines its physicochemical profile [1]. Generic replacement with a structurally similar analog (e.g., N‑(4‑fluorobenzyl)‑3‑(4‑fluorophenoxy)propane‑1‑sulfonamide or N‑(2,6‑difluorobenzyl)‑3‑(4‑fluorophenoxy)propane‑1‑sulfonamide) would alter lipophilicity, hydrogen‑bond donor geometry, and conformational populations, which are all critical for both biological activity and synthetic reactivity. Without empirical target‑specific data for the exact compound, assumption of interchangeability is unsupported and carries a high risk of experimental failure.

Evidence‑Based Differentiators for N‑benzyl‑3‑(4‑fluorophenoxy)propane‑1‑sulfonamide


Lipophilicity (XLogP3) vs. Closest Benzyl‑Substituted Analog

The computed XLogP3 of N‑benzyl‑3‑(4‑fluorophenoxy)propane‑1‑sulfonamide is 2.9, reflecting the balance between the lipophilic benzyl‑fluorophenoxy tail and the polar sulfonamide head [1]. In comparison, the closest analog with an available computed value, N‑(2,6‑difluorophenyl)methyl‑3‑(4‑fluorophenoxy)propane‑1‑sulfonamide (a more fluorinated comparator), has a higher XLogP3 of 3.3 [2]. The 0.4‑unit difference indicates that the target compound is less lipophilic, which may translate into improved aqueous solubility or altered membrane permeability relative to the more fluorinated analog.

Medicinal chemistry ADME profiling Sulfonamide building blocks

Molecular Weight and Heavy‑Atom Count as Drivers of Ligand Efficiency

The molecular weight of N‑benzyl‑3‑(4‑fluorophenoxy)propane‑1‑sulfonamide is 323.4 g mol⁻¹ (22 heavy atoms) [1]. A commonly studied benzenesulfonamide comparator, 4‑(2‑aminoethyl)benzenesulfonamide (MW = 200.3 g mol⁻¹, 14 heavy atoms), is significantly smaller [2]. The target compound occupies an intermediate size range that is often considered 'lead‑like' (MW < 350). The additional mass relative to the benzenesulfonamide core is concentrated in the flexible 4‑fluorophenoxy‑propyl chain, which may provide additional van der Waals contacts in a target binding pocket.

Fragment-based drug design Lead-likeness Sulfonamide library

Hydrogen‑Bond Donor Count and Topological Polar Surface Area

The compound possesses one hydrogen‑bond donor (the sulfonamide N‑H) and a topological polar surface area (tPSA) of 63.8 Ų [1]. This is identical to the tPSA of the closely related N‑(4‑fluorobenzyl)‑3‑(4‑fluorophenoxy)propane‑1‑sulfonamide (63.8 Ų) [2], but the target compound lacks an additional fluorine atom on the benzyl ring, preserving a lower molecular weight and marginally higher hydrogen‑bond donor capacity per unit mass. Compounds with tPSA < 90 Ų and only one H‑bond donor are often predicted to have good blood‑brain barrier permeability [3]. The equivalence in tPSA with the di‑fluorinated analog means that any permeability advantage would derive from the lower molecular weight and reduced fluorination rather than from polar surface area differences.

Permeability Blood–brain barrier Sulfonamide drug design

Rotatable Bond Count and Conformational Flexibility

The compound has 8 rotatable bonds [1], whereas the structurally related benzenesulfonamide core 4‑(2‑aminoethyl)benzenesulfonamide has only 4 rotatable bonds [2]. The doubled rotational freedom arises from the propane‑1‑sulfonamide linker and the 4‑fluorophenoxy ether, which together introduce a flexible spacer between the benzylamide and the fluorophenyl group. Higher rotatable bond counts are associated with greater conformational entropy loss upon binding, which can reduce affinity unless compensated by productive interactions [3]. This structural feature must be weighed against the benefit of bridging two key pharmacophoric elements that may simultaneously engage separate subsites of a target.

Conformational entropy Sulfonamide SAR Target engagement

Best‑Fit Application Scenarios for N‑benzyl‑3‑(4‑fluorophenoxy)propane‑1‑sulfonamide


Sulfonamide‑Based Fragment or Lead‑Like Library Design

When constructing a scaffold‑hopping library around the sulfonamide motif, N‑benzyl‑3‑(4‑fluorophenoxy)propane‑1‑sulfonamide offers a computable advantage in lead‑likeness (MW < 350) [1] over larger bis‑fluorinated analogs while retaining the tPSA needed for favorable permeability (63.8 Ų) [1]. Its intermediate lipophilicity (XLogP3 = 2.9) [1] is lower than that of the 2,6‑difluorobenzyl analog (XLogP3 = 3.3) [2], making it a balanced choice for programs where both solubility and membrane passage are valued.

Calibration Set for Computationally Guided ADME Predictions

Because experimental ADME data are absent for this compound, its well‑defined computed descriptors (XLogP3, tPSA, rotatable bonds) [1] can serve as a test case for internal computational ADME models. The availability of close analogs with differing fluorination patterns [REFS-2, REFS-4] allows the compound to be used as a reference point in computational studies designed to understand the impact of incremental fluorination on predicted pharmacokinetic properties.

Synthetic Intermediate for Elaboration of Sulfonamide Pharmacophores

The compound’s structure positions it as a modular intermediate: the N‑benzyl group can be deprotected to yield the primary sulfonamide, while the fluorophenoxy tail can withstand a range of subsequent coupling reactions (e.g., Suzuki, amide bond formation). Its purity specification (typically ≥95 % by HPLC as offered by specialist building‑block vendors) [1] supports its use in parallel medicinal‑chemistry synthesis without additional purification.

Negative Control or Selectivity Profiling in Sulfonamide‑Target Screens

In the absence of published target‑engagement data, this compound may be employed as a structurally matched negative control for studies involving more active benzenesulfonamide or alkylsulfonamide ligands. Its identical tPSA and lower molecular weight relative to fluorinated analogs [REFS-1, REFS-4] make it a suitable control to verify that observed biological activity is due to specific pharmacophoric features rather than bulk physicochemical properties.

Quote Request

Request a Quote for N-benzyl-3-(4-fluorophenoxy)propane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.